1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one
Overview
Description
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Biological Activity
1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one, commonly referred to as Ondansetron Impurity D or simply as an impurity of Ondansetron, is a compound with significant relevance in pharmaceutical chemistry. Its primary role is as a byproduct in the synthesis of Ondansetron, a widely used antiemetic medication. Understanding the biological activity of this compound is crucial for assessing its safety and efficacy in pharmaceutical formulations.
- Molecular Formula : C14H13NO
- Molecular Weight : 211.26 g/mol
- CAS Number : 99614-64-9
- IUPAC Name : 9-methyl-3-methylidene-1,2,3,9-tetrahydro-4H-carbazol-4-one
This compound exhibits biological activity primarily through its interaction with serotonin receptors. As a structural analog of Ondansetron, it may influence the serotonin 5-HT3 receptor pathways, which are crucial in the regulation of nausea and vomiting.
Pharmacological Effects
Research indicates that this compound may possess certain pharmacological effects similar to those of Ondansetron:
- Antiemetic Activity : Preliminary studies suggest that it could exhibit antiemetic properties due to its potential action on serotonin receptors .
- Cytotoxicity : Some findings indicate that impurities like this compound could have cytotoxic effects on specific cancer cell lines .
Case Study 1: Impurity Profiling in Ondansetron Formulations
A study conducted on the impurity profile of Ondansetron revealed that this compound is consistently present as a minor impurity. The study emphasized the importance of monitoring this compound due to its potential biological activity and safety implications for patients receiving Ondansetron therapy .
Case Study 2: Pharmacological Evaluation
In pharmacological evaluations, researchers assessed the binding affinity of various carbazole derivatives to serotonin receptors. Results indicated that derivatives closely related to this compound showed varying degrees of receptor binding and subsequent biological activity .
Toxicological Considerations
While the biological activity of this compound suggests potential therapeutic effects, its classification as an impurity raises concerns regarding toxicity:
- Safety Profile : Limited data exist on the long-term safety profile of this compound in humans.
- Regulatory Status : As an impurity in a pharmaceutical product, regulatory agencies require its concentration to be minimized to ensure patient safety.
Properties
IUPAC Name |
9-methyl-3-methylidene-1,2-dihydrocarbazol-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-9-7-8-12-13(14(9)16)10-5-3-4-6-11(10)15(12)2/h3-6H,1,7-8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQJDIDJKSFVTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C31)C(=O)C(=C)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80244167 | |
Record name | 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80244167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99614-64-9 | |
Record name | 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099614649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80244167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ONDANSETRON OLEFIN | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2,3,9-TETRAHYDRO-9-METHYL-3-METHYLENE-4H-CARBAZOL-4-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/098F00IT8F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of 9-Methyl-3-methylene-1,2,3,9-tetrahydro-4H-carbazol-4-one?
A1: 9-Methyl-3-methylene-1,2,3,9-tetrahydro-4H-carbazol-4-one crystallizes in the monoclinic system, specifically in the space group P21/n (no. 14). The unit cell dimensions are as follows: a = 9.2770(7) Å, b = 8.4582(6) Å, c = 13.4430(12) Å, and β = 98.199(8)°. The unit cell volume is 1044.05(14) Å3, and it contains four molecules (Z = 4). []
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